molecular formula C15H8Cl4N2O3S B13951282 3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 532386-17-7

3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13951282
CAS No.: 532386-17-7
M. Wt: 438.1 g/mol
InChI Key: XQVPUAQQDLHNSH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its multiple chlorine substitutions and a unique carbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from simpler chlorinated benzoic acids. One common route involves the reaction of 3,5-dichlorobenzoic acid with 2,5-dichlorobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and carbamothioylamino group allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 3,5-Dichlorosalicylic acid

Uniqueness

Compared to similar compounds, 3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its complex structure, which includes both multiple chlorine substitutions and a carbamothioylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

532386-17-7

Molecular Formula

C15H8Cl4N2O3S

Molecular Weight

438.1 g/mol

IUPAC Name

3,5-dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Cl4N2O3S/c16-6-1-2-10(18)8(3-6)13(22)21-15(25)20-12-9(14(23)24)4-7(17)5-11(12)19/h1-5H,(H,23,24)(H2,20,21,22,25)

InChI Key

XQVPUAQQDLHNSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Cl

Origin of Product

United States

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